

In-Depth Technical Guide: Fmoc-Asp-OMe in Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Asp-OMe

Cat. No.: B613447

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This guide provides a comprehensive overview of the chemical properties and applications of N- α -Fmoc-L-aspartic acid β -methyl ester (**Fmoc-Asp-OMe**), a key building block in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Compound Data

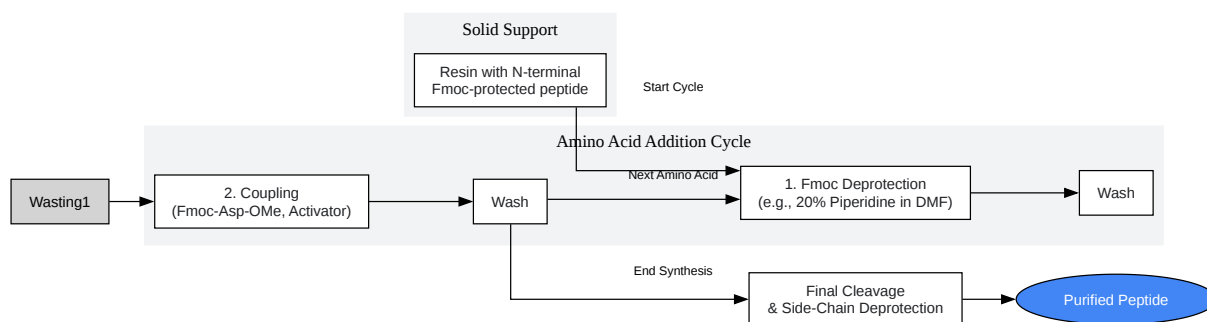
Fmoc-Asp-OMe is a derivative of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a methyl ester. This strategic protection is crucial for its use in the stepwise assembly of peptide chains.

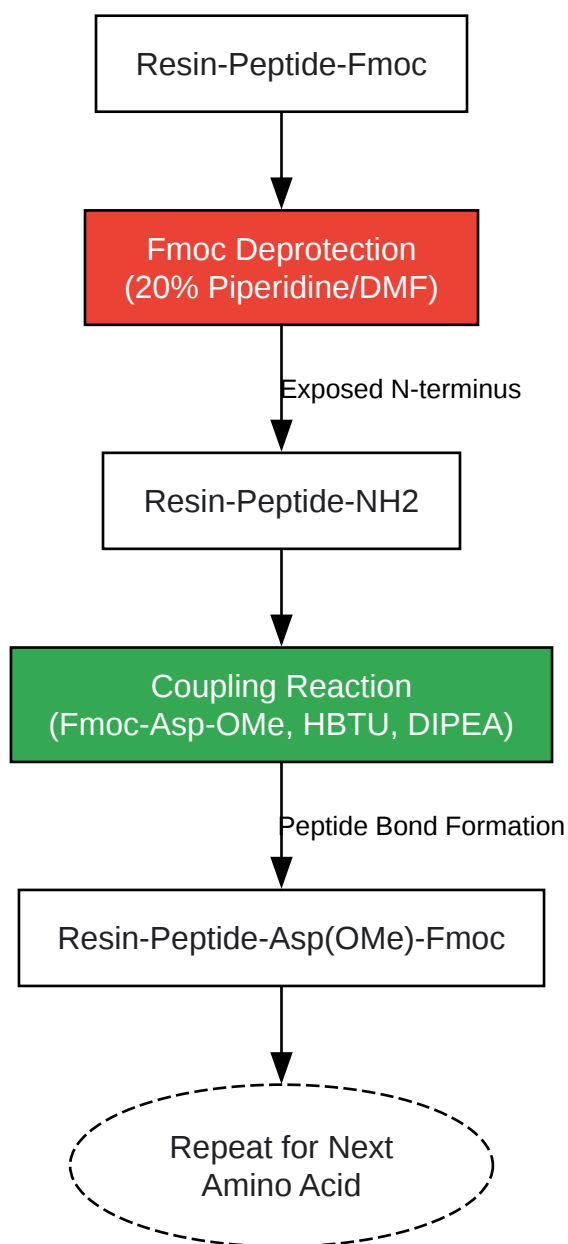
Parameter	Value	References
Molecular Formula	C ₂₀ H ₁₉ NO ₆	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11]
Molecular Weight	369.37 g/mol	[3] [4] [5] [6] [7] [8] [9]
Synonyms	Fmoc-Asp(OMe)-OH, N-Fmoc-L-aspartic acid β -methyl ester, Fmoc-L-aspartic acid 4-methyl ester	[2] [4] [6] [7]
CAS Number	145038-53-5	[2] [3] [4] [5] [6] [7] [8] [9]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OMe is primarily utilized in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides. The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acid residues to build the desired peptide sequence. The methyl ester on the side chain prevents unwanted side reactions involving the aspartic acid carboxyl group during the coupling steps.

The general workflow for incorporating an Fmoc-protected amino acid like **Fmoc-Asp-OMe** into a growing peptide chain on a solid support involves two key steps: Fmoc deprotection of the resin-bound peptide and the subsequent coupling of the next Fmoc-amino acid.





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